REACTION_CXSMILES
|
C[C:2]1([C:10]2([C:23]3(C)[CH:28]=[CH:27][C:26](C)=[CH:25][CH:24]3N)[C:19]3[C:14](=[CH:15][C:16](N(C)C)=[CH:17][CH:18]=3)C(=O)O2)[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]1N.CC1(C2(C3(C)C=CC(C)=CC3N)C3C(=CC=CC=3)C(=O)O2)C=CC(C)=CC1N>>[C:2]1([CH:10]([C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
3,3-bis(p-dimethyl aminophenyl)-6-dimethylaminophthalide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C=C(C=C1)C)N)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1(C(C=C(C=C1)C)N)C
|
Name
|
3,3-bis(p-dimethyl aminophenyl)phthalide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C=C(C=C1)C)N)C1(OC(=O)C2=CC=CC=C12)C1(C(C=C(C=C1)C)N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |